molecular formula C84H147N25O27 B574664 Fibrinogen g-Chain (117-133) CAS No. 160927-63-9

Fibrinogen g-Chain (117-133)

Cat. No. B574664
M. Wt: 1939.248
InChI Key: CTXJCWOKDCJBQL-LQYIKSGDSA-N
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Description

Fibrinogen γ-Chain (117-133) is a peptide sequence with the 1-letter code: NNQKIVNLKEKVAQLEA and the 3-letter code: H - Asn - Asn - Gln - Lys - Ile - Val - Asn - Leu - Lys - Glu - Lys - Val - Ala - Gln - Leu - Glu - Ala - OH . It is a part of the fibrinogen molecule, which plays a crucial role in the coagulation cascade .


Synthesis Analysis

Fibrinogen synthesis is regulated at the transcriptional and translational levels, undergoing both constitutive (basal) secretion from the liver, and inducible upregulation in response to inflammatory events . The γ-Chain (117-133) is a part of this larger fibrinogen molecule.


Molecular Structure Analysis

The molecular structure of fibrinogen has been described as an elongated molecule featuring three nodules . The γ-Chain (117-133) is a part of this structure. The γ-Chain (117-133) sequence is a part of the larger fibrinogen molecule, which consists of two sets of three polypeptide chains termed Aα, Bβ, and γ .


Chemical Reactions Analysis

Fibrinogen molecules interact via knobs exposed by fibrinopeptide removal in the central region, with holes always exposed at the ends of the molecules. The resulting half-staggered, double-stranded oligomers lengthen into protofibrils, which aggregate laterally to make fibers, which then branch to yield a three-dimensional network .


Physical And Chemical Properties Analysis

Fibrinogen is a 340-kDa glycoprotein, normally present in human blood plasma at a concentration of about 1.5–4 g/L . The γ-Chain (117-133) is a part of this larger fibrinogen molecule.

Scientific Research Applications

  • Molecular Structure-Function Relationships : Fibrinogen is a crucial glycoprotein in blood, comprising six polypeptide chains organized symmetrically. It plays an essential role in blood clot formation and stability, and its molecular structure-function relationships, including those of its γ-chain, are of significant interest (Côté, Lord, & Pratt, 1998).

  • Role in Hemostasis and Thrombosis : Fibrinogen and fibrin are key components in the formation of blood clots, and their roles in hemostasis and thrombosis continue to be active areas of research. Understanding the biochemical pathways and structure of fibrinogen, including the γ-chain, helps in developing new applications for fibrin detection in thrombosis (Kattula, Byrnes, & Wolberg, 2017).

  • Interactions with Platelets : The role of specific sequences within fibrinogen, like the α chain 572-574 Arg-Gly-Asp sequence, in platelet aggregation has been studied. Synthetic peptides such as RGDS can inhibit platelet aggregation and fibrinogen binding, indicating the potential for therapeutic applications (Peerschke & Galanakis, 1987).

  • Genetic Variants and Thrombosis : Mutations in the β and γ nodules of the fibrinogen molecule have been linked to congenital quantitative fibrinogen disorders associated with thrombotic phenotypes. This research sheds light on the genetic basis of these conditions and their molecular mechanisms, including those related to the γ-chain (Simurda et al., 2020).

  • Fibrinogen Structure and Functions : The detailed structure and functions of fibrinogen and fibrin, including the γ-chain, are crucial for understanding their roles in various biological processes, such as hemostasis, fibrinolysis, cell interaction, and wound healing (Mosesson, 2005).

Safety And Hazards

Fibrinogen plays a critical role in traumatic brain injury (TBI). An in-depth understanding of the role of fibrinogen in coagulopathy after traumatic brain injury will be conducive to goal-oriented management of coagulopathy, so as to avoid the occurrence of secondary injury to the greatest extent .

Future Directions

Understanding the role of fibrinogen-mediated damage in nerve and blood–brain barrier function will enable timely intervention in patients with nerve damage, and guide the development of novel targeted therapeutics . Further investigations are warranted in the causative role of fibrinogen γ-Chain (117-133) in astrocyte-mediated neuroinflammation .

properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H147N25O27/c1-13-43(10)67(109-76(127)49(22-16-19-33-87)98-72(123)51(24-28-59(90)111)101-79(130)56(37-61(92)113)103-69(120)46(88)36-60(91)112)83(134)108-66(42(8)9)82(133)106-57(38-62(93)114)80(131)105-55(35-40(4)5)77(128)99-47(20-14-17-31-85)71(122)100-53(26-30-64(117)118)73(124)97-48(21-15-18-32-86)75(126)107-65(41(6)7)81(132)94-44(11)68(119)96-50(23-27-58(89)110)74(125)104-54(34-39(2)3)78(129)102-52(25-29-63(115)116)70(121)95-45(12)84(135)136/h39-57,65-67H,13-38,85-88H2,1-12H3,(H2,89,110)(H2,90,111)(H2,91,112)(H2,92,113)(H2,93,114)(H,94,132)(H,95,121)(H,96,119)(H,97,124)(H,98,123)(H,99,128)(H,100,122)(H,101,130)(H,102,129)(H,103,120)(H,104,125)(H,105,131)(H,106,133)(H,107,126)(H,108,134)(H,109,127)(H,115,116)(H,117,118)(H,135,136)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,65-,66-,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXJCWOKDCJBQL-LQYIKSGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H147N25O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1939.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fibrinogen g-Chain (117-133)

Citations

For This Compound
1
Citations
FD Armstrong, NS Kirkby, MV Chan, M Finsterbusch… - inflammation, 2015 - researchgate.net
… , whole blood was preincubated with murine tumor necrosis factor-a (TNF-a; 20 ng/mL; Life Technologies, Paisley, UK), eptifibatide (10 mg/mL), or fibrinogen g-chain 117-133 (20 mM; …
Number of citations: 5 www.researchgate.net

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